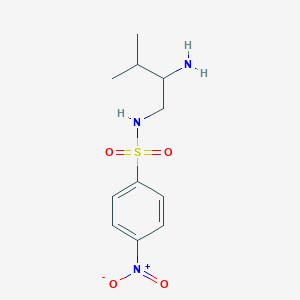

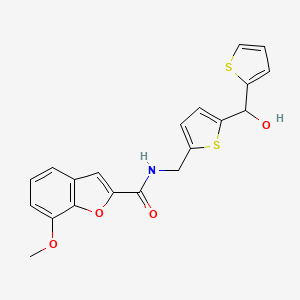

(Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-N-(4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemoselective Synthesis and Kinetics

The compound's relevance in chemoselective synthesis processes is highlighted through its structural analogs. For instance, chemoselective monoacetylation of 2-aminophenol to its acetamide counterpart, an intermediate for antimalarial drugs, demonstrates the potential of related compounds in synthesizing biologically active intermediates (Magadum & Yadav, 2018).

Antimicrobial Activity

The compound's structural relatives, particularly those incorporating the thiazole moiety, have shown promising results in antimicrobial activities. This is evident in the synthesis of novel heterocyclic compounds bearing a sulfamoyl moiety, which displayed significant in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Polymer Modification for Medical Applications

Radiation-induced hydrogels modified with aromatic amines, including thiazole derivatives, exhibit increased thermal stability and enhanced biological activities. Such polymers show promise for medical applications, particularly as antibacterial and antifungal materials (Aly & El-Mohdy, 2015).

Selective Receptor Antagonism

Structural analogs of the compound have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors, highlighting the compound's potential application in developing therapeutics targeting adenosine receptors (Jung et al., 2004).

Photodynamic Therapy for Cancer

Derivatives of the compound, particularly those with modifications in the aromatic and thiazole moieties, have demonstrated potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and effective photosensitization properties (Pişkin et al., 2020).

Anticancer and Antiviral Activities

Thiazolidinone derivatives, related to the compound , have shown selective inhibition of leukemia cell lines and potent antiviral activities against specific virus strains, suggesting their utility in developing novel anticancer and antiviral agents (Havrylyuk et al., 2013).

作用機序

Target of Action

The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells in the airways and suppression of inflammatory cell activity, providing both bronchodilator and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides activate protein kinase A, which phosphorylates various target proteins, leading to the relaxation of airway smooth muscle cells and suppression of inflammatory cell activity . This dual action is unique and contributes to the compound’s efficacy in treating chronic obstructive pulmonary disease (COPD).

Result of Action

The result of Ohtuvayre’s action is the alleviation of COPD symptoms. By combining bronchodilator and anti-inflammatory effects, it helps to reduce breathlessness and persistent coughing, improving the quality of life for COPD patients .

Action Environment

The action of Ohtuvayre is influenced by the environment within the lungs. Factors such as the presence of mucus, inflammation, and constrictions in the airways can affect the compound’s access to its target enzymes and its efficacy. The direct delivery to the lungs through a nebulizer helps to mitigate some of these factors .

特性

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-14(26)24-18-8-6-17(7-9-18)23-12-16(11-22)21-25-20(13-28-21)15-4-3-5-19(10-15)27-2/h3-10,12-13,23H,1-2H3,(H,24,26)/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZPEQTVNFYUEB-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2911650.png)

![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)

![2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2911653.png)

![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2911657.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2911658.png)

![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2911666.png)